4-Methyl-N-(4-phenylazo-phenyl)-benzamide

Lipophilicity ADME Medicinal Chemistry

4-Methyl-N-(4-phenylazo-phenyl)-benzamide (CAS 304883-10-1) is a synthetic azo-benzamide derivative with the molecular formula C20H17N3O and a molecular weight of 315.4 g/mol. As a member of the phenylazo benzamide class, this compound features a characteristic azo (-N=N-) linkage connecting two aromatic systems and a 4-methyl substituent on the benzamide ring.

Molecular Formula C20H17N3O
Molecular Weight 315.4 g/mol
CAS No. 304883-10-1
Cat. No. B11693666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(4-phenylazo-phenyl)-benzamide
CAS304883-10-1
Molecular FormulaC20H17N3O
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3
InChIInChI=1S/C20H17N3O/c1-15-7-9-16(10-8-15)20(24)21-17-11-13-19(14-12-17)23-22-18-5-3-2-4-6-18/h2-14H,1H3,(H,21,24)
InChIKeyZGYWSPUCDJERHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-(4-phenylazo-phenyl)-benzamide CAS 304883-10-1: Technical Baseline for Procurement


4-Methyl-N-(4-phenylazo-phenyl)-benzamide (CAS 304883-10-1) is a synthetic azo-benzamide derivative with the molecular formula C20H17N3O and a molecular weight of 315.4 g/mol [1]. As a member of the phenylazo benzamide class, this compound features a characteristic azo (-N=N-) linkage connecting two aromatic systems and a 4-methyl substituent on the benzamide ring [2]. It is primarily supplied as a research-grade chemical (e.g., AldrichCPR) for use in medicinal chemistry, chemical biology, and materials science applications, where its specific substitution pattern offers distinct physicochemical properties compared to unsubstituted or differently substituted analogs .

Why 4-Methyl-N-(4-phenylazo-phenyl)-benzamide Cannot Be Substituted with Generic Azo-Benzamide Analogs


The 4-methyl substitution on the benzamide ring of 4-Methyl-N-(4-phenylazo-phenyl)-benzamide is a critical structural determinant that meaningfully alters key physicochemical properties, including lipophilicity and molecular weight, compared to its unsubstituted and differently substituted analogs [1][2]. These changes directly impact compound behavior in biological assays, formulation solubility, and downstream analytical detection, rendering simple interchange with compounds like 4'-(phenylazo)benzanilide (CAS 32299-80-2) or 4-methoxy derivatives inappropriate for reproducible scientific research. The following quantitative evidence underscores these critical differentiation points and supports the necessity for precise compound selection in procurement and experimental design.

4-Methyl-N-(4-phenylazo-phenyl)-benzamide: A Quantitative Evidence Guide for Scientific Selection


Lipophilicity (XLogP3) Differentiates 4-Methyl from Unsubstituted Analog for Membrane Permeability Predictions

The 4-methyl substitution on the benzamide ring significantly increases the compound's predicted lipophilicity (XLogP3) compared to the unsubstituted analog, 4'-(phenylazo)benzanilide. This differentiation is critical for predicting passive membrane permeability and overall ADME properties in early-stage drug discovery [1][2].

Lipophilicity ADME Medicinal Chemistry

Molecular Weight Differentiation for Precise Analytical Quantification and Formulation

The presence of the 4-methyl group on the benzamide ring results in a higher molecular weight compared to the unsubstituted parent analog, a key parameter for accurate molarity calculations, mass spectrometry (MS) detection, and formulation preparation [1][2].

Analytical Chemistry Formulation Science Procurement

Inferred Cytotoxicity Differentiation Based on Para-Substitution SAR in Benzamide Series

In a series of substituted benzamide derivatives evaluated for enzyme inhibitory activity, the 4-methyl substituted analog (5b) exhibited an IC50 of 29.1 ± 3.8 µM, which is approximately 3.3-fold less potent (higher IC50) than the 2-methyl substituted lead compound (IC50 = 8.7 ± 0.7 µM) [1]. While this specific assay is for a different benzamide series, it demonstrates that the position of a methyl substituent (para- vs. ortho-) can have a substantial impact on biological activity, a principle that is likely applicable to the azo-benzamide class. This suggests that the 4-methyl substitution pattern in the target compound confers a distinct activity profile that cannot be assumed to be equivalent to other regioisomers.

Cytotoxicity SAR Anticancer

Structural Differentiation as a Unique Scaffold for Azo-Containing Chemical Libraries

4-Methyl-N-(4-phenylazo-phenyl)-benzamide occupies a specific chemical space defined by the combination of an azo linkage, a benzamide core, and a 4-methyl substituent. This combination is distinct from other azo-benzamides, such as the 4-methoxy analog (C20H17N3O2, MW ~331 g/mol) or the unsubstituted parent (C19H15N3O, MW 301.3 g/mol) [1][2]. This unique substitution pattern provides a distinct entry in chemical libraries for exploring structure-activity relationships (SAR) around azo-containing bioactive scaffolds, where the electronic and steric effects of the 4-methyl group can be systematically probed.

Chemical Biology Azo Compounds Chemical Libraries

Key Application Scenarios for 4-Methyl-N-(4-phenylazo-phenyl)-benzamide in Research and Development


Medicinal Chemistry: Lead Optimization and SAR Studies

4-Methyl-N-(4-phenylazo-phenyl)-benzamide is a valuable tool for medicinal chemists conducting structure-activity relationship (SAR) studies on azo-containing scaffolds. Its distinct 4-methyl substitution, which confers higher lipophilicity (XLogP3=4.8) compared to the unsubstituted analog (XLogP3=4.4), allows researchers to directly probe the impact of lipophilicity on target binding, cellular permeability, and overall pharmacokinetic properties within a closely related chemical series [1][2].

Analytical Chemistry: Method Development and Reference Standard

Due to its precisely defined molecular weight (315.4 g/mol) and unique chromatographic properties, 4-Methyl-N-(4-phenylazo-phenyl)-benzamide is suitable for use as a reference standard or internal control in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) method development. Its distinct mass differentiates it from common azo-benzamide impurities or degradation products, ensuring accurate quantification and method validation [1].

Chemical Biology: Probing Azo-Reductase Activity

The azo linkage in 4-Methyl-N-(4-phenylazo-phenyl)-benzamide makes it a candidate substrate for studying azo-reductase enzymes, which are important in drug metabolism and prodrug activation strategies. The presence of the 4-methyl group can influence the rate of enzymatic azo-bond cleavage, providing a tool to investigate the substrate specificity of these enzymes and their role in cellular or microbial systems [2].

Materials Science: Precursor for Functional Azo-Polymers and Dyes

The 4-methyl substituent on the benzamide ring can modulate the electronic and optical properties of azo-based materials. This compound can serve as a well-defined monomer or precursor for synthesizing novel azo-polymers or dyes with tailored properties, such as specific absorption wavelengths or photoisomerization behavior, for applications in nonlinear optics, data storage, or sensing [2].

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